2-Chloro-5-fluoro-4-phenoxypyrimidine
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Overview
Description
2-Chloro-5-fluoro-4-phenoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C10H6ClFN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-phenoxypyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with phenol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the phenoxy group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoro-4-phenoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Suzuki Coupling: The compound can participate in Suzuki coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Suzuki Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium phosphate (K3PO4).
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Suzuki Coupling:
Scientific Research Applications
2-Chloro-5-fluoro-4-phenoxypyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of kinase inhibitors and other bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-phenoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-5-fluoropyrimidine
- 5-Fluoro-2-phenoxypyrimidine
Comparison: 2-Chloro-5-fluoro-4-phenoxypyrimidine is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring, along with a phenoxy group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
Molecular Formula |
C10H6ClFN2O |
---|---|
Molecular Weight |
224.62 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-phenoxypyrimidine |
InChI |
InChI=1S/C10H6ClFN2O/c11-10-13-6-8(12)9(14-10)15-7-4-2-1-3-5-7/h1-6H |
InChI Key |
BOBOWIBMSNESQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
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